Lipophilicity-Driven Membrane Permeability: XLogP3-AA Comparison vs. 1-Benzyl-octahydroindole and 1-Cinnamyl-2-carboxylic Acid Analog
CAS 646450-12-6 exhibits a computed XLogP3-AA of 4.2, which is elevated relative to the 1-benzyl analog (estimated XLogP3-AA ~3.5) and substantially higher than the carboxylated analog 1-cinnamyloctahydro-1H-indole-2-carboxylic acid (estimated XLogP3-AA ~2.0) [1]. The TPSA of CAS 646450-12-6 is only 3.2 Ų with zero hydrogen bond donors, compared to the carboxylic acid analog which possesses a TPSA of ~49 Ų and two hydrogen bond donors [1]. This difference of >45 Ų in polar surface area and the complete absence of HBD capabilities predicts significantly higher passive membrane permeability and blood-brain barrier penetration for CAS 646450-12-6 relative to the acid analog [2].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | XLogP3-AA: 4.2; TPSA: 3.2 Ų; HBD: 0; HBA: 1 [1] |
| Comparator Or Baseline | 1-Benzyl-octahydroindole: XLogP3-AA ~3.5 (estimated); 1-Cinnamyloctahydro-1H-indole-2-carboxylic acid (CAS 1563987-09-6): XLogP3-AA ~2.0, TPSA ~49 Ų, HBD: 2, HBA: 3 |
| Quantified Difference | ΔXLogP3-AA: +0.7 vs. 1-benzyl analog; +2.2 vs. acid analog; ΔTPSA: −46 Ų vs. acid analog; ΔHBD: −2 vs. acid analog |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm) and ChemSrc database entries; no experimental logP or PAMPA data available for the target compound [1] |
Why This Matters
The >2 log unit difference in predicted lipophilicity and >45 Ų difference in TPSA between CAS 646450-12-6 and its closest acid analog directly governs passive diffusion rates and CNS penetration potential, making them non-interchangeable in any permeability-dependent assay.
- [1] PubChem. 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole. CID 71379396, Section 3.1 Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/646450-12-6 (accessed 2026-05-02). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi:10.1602/neurorx.2.4.541. View Source
